![molecular formula C14H18O B13662675 2-Isopropyl-5,6,7,8-tetrahydro-benzo[7]annulen-9-one](/img/no-structure.png)
2-Isopropyl-5,6,7,8-tetrahydro-benzo[7]annulen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-5,6,7,8-tetrahydro-benzo7annulen-9-one is a chemical compound belonging to the class of benzoannulenes. These compounds are characterized by their unique ring structures, which make them interesting subjects for various chemical and biological studies. The compound’s structure includes an isopropyl group and a tetrahydrobenzoannulene core, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5,6,7,8-tetrahydro-benzo7annulen-9-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cycloheptanone with suitable reagents can lead to the formation of the benzoannulene core . The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to achieve industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-5,6,7,8-tetrahydro-benzo7annulen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzoannulene core, potentially leading to the formation of more saturated derivatives.
Substitution: The isopropyl group or other positions on the benzoannulene ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halides (e.g., isopropyl bromide), bases (e.g., sodium hydroxide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzoannulene ring .
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-5,6,7,8-tetrahydro-benzo7annulen-9-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-5,6,7,8-tetrahydro-benzo7annulen-9-one involves its interaction with molecular targets in biological systems. For instance, its derivatives can act as selective estrogen receptor degraders (SERDs), which bind to estrogen receptors and promote their degradation. This mechanism is particularly relevant in the context of breast cancer treatment, where the modulation of estrogen receptor signaling is crucial .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
Uniqueness
Compared to similar compounds, 2-Isopropyl-5,6,7,8-tetrahydro-benzo7annulen-9-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications in research and industry .
Eigenschaften
Molekularformel |
C14H18O |
---|---|
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
3-propan-2-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C14H18O/c1-10(2)12-8-7-11-5-3-4-6-14(15)13(11)9-12/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
XNBNBNBLTPYBPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(CCCCC2=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.